molecular formula C17H10BClNO B12601666 [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl CAS No. 873101-89-4

[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl

Cat. No.: B12601666
CAS No.: 873101-89-4
M. Wt: 290.5 g/mol
InChI Key: FKGCZGLETUYKNP-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl is a chemical compound that features a boron atom bonded to a 2-chlorophenyl group, an ethynyl group, and a quinolin-8-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl typically involves the coupling of a boron reagent with the appropriate aryl and alkynyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl ketones, while reduction could produce quinolin-8-yl alcohols.

Scientific Research Applications

[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can be compared with other boron-containing compounds used in organic synthesis and medicinal chemistry:

    [(Phenyl)ethynyl][(quinolin-8-yl)oxy]boranyl: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.

    [(2-Bromophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl: Contains a bromine atom instead of chlorine, potentially leading to different reactivity in substitution reactions.

    [(2-Chlorophenyl)ethynyl][(pyridin-8-yl)oxy]boranyl: Features a pyridine ring instead of quinoline, which may influence its electronic properties and interactions with biological targets.

Properties

CAS No.

873101-89-4

Molecular Formula

C17H10BClNO

Molecular Weight

290.5 g/mol

InChI

InChI=1S/C17H10BClNO/c19-15-8-2-1-5-13(15)10-11-18-21-16-9-3-6-14-7-4-12-20-17(14)16/h1-9,12H

InChI Key

FKGCZGLETUYKNP-UHFFFAOYSA-N

Canonical SMILES

[B](C#CC1=CC=CC=C1Cl)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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